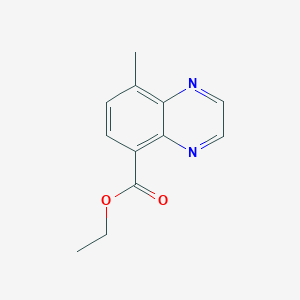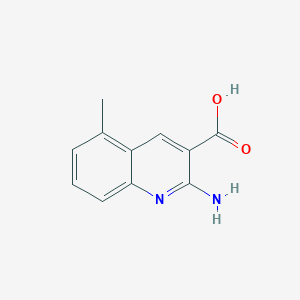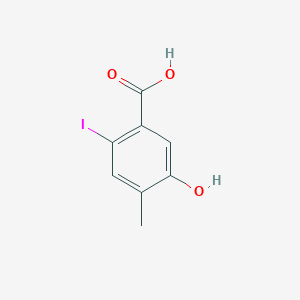![molecular formula C8H10N2O2 B15331920 1-(6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)ethanone](/img/structure/B15331920.png)
1-(6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)ethanone is a heterocyclic compound that features a unique fusion of pyrazole and oxazine rings
Preparation Methods
The synthesis of 1-(6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)ethanone typically involves multiple steps starting from commercially available pyrazole derivatives. One common synthetic route includes the protection of hydroxyethyl groups on the nitrogen atom of pyrazole, followed by regioselective construction of pyrazole-5-aldehydes. Subsequent deprotection and reduction steps yield the desired fused heterocyclic scaffold . Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
1-(6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like activated manganese dioxide in toluene under reflux conditions.
Reduction: Typically involves reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides.
Common reagents and conditions used in these reactions include dimethyl sulfoxide (DMSO), acetic acid, and catalytic amounts of palladium on carbon (Pd/C). Major products formed from these reactions depend on the specific substituents introduced during the substitution reactions.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a pharmacophore in drug discovery.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
1-(6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)ethanone can be compared with other similar compounds such as:
- 6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylic acid
- 6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-amine
- (6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanol
These compounds share the pyrazolo[5,1-c][1,4]oxazine core but differ in their functional groups, leading to variations in their chemical properties and potential applications. The uniqueness of this compound lies in its ethanone group, which imparts distinct reactivity and potential for further functionalization.
Properties
Molecular Formula |
C8H10N2O2 |
|---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
1-(6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)ethanone |
InChI |
InChI=1S/C8H10N2O2/c1-6(11)8-4-7-5-12-3-2-10(7)9-8/h4H,2-3,5H2,1H3 |
InChI Key |
GXGMVWIMYZXMET-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NN2CCOCC2=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Phenyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B15331842.png)

![(2-Cyanobenzo[b]thiophen-6-yl)boronic acid](/img/structure/B15331859.png)


![[(2R,5R)-5-(4-Chlorobenzyl)morpholin-2-yl]methanol](/img/structure/B15331875.png)
![3-Bromoimidazo[1,2-a]pyridin-5-ol](/img/structure/B15331890.png)

![1-Methyl-1H-benzo[d][1,2,3]triazole-6-carboxamide](/img/structure/B15331906.png)



